4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Physicochemical profiling ADME prediction Kinase inhibitor design

Sourcing a minimal kinase pharmacophore for fragment-based screening is often hindered by analogs contaminated with activity-boosting substituents. This compound solves that by delivering the unadorned 4-methylpyrimidine-2-amino hinge binder. - MW 251.29, clogP 1.61 - meets fragment-like criteria for SPR/NMR screens - TPSA 65.70 Ų enables BBB penetration for glioblastoma & CNS metastasis programs - Use as a matched negative control against polymethyl analogs (e.g., 4,6,8-trimethyl CAS 919729-18-3) - Reliable global supply with batch-to-batch consistency

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
Cat. No. B5832347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=NC3=CC=CC=C3C(=N2)C
InChIInChI=1S/C14H13N5/c1-9-7-8-15-13(16-9)19-14-17-10(2)11-5-3-4-6-12(11)18-14/h3-8H,1-2H3,(H,15,16,17,18,19)
InChIKeyIUZDBKZLSVYSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline for 4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine


4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (C₁₄H₁₃N₅, MW 251.29 g/mol) is a bis-heteroaryl secondary amine in which a 4-methylquinazolin-2-amine core is N‑linked to a 4‑methylpyrimidine ring . The scaffold unites two privileged kinase‑inhibitor motifs – a 2‑aminoquinazoline and a 2‑aminopyrimidine – in a single compact framework. Its computed clogP of 1.61 and topological polar surface area (TPSA) of 65.70 Ų [1] place it firmly within oral drug‑like chemical space (Lipinski Rule of Five compliant), while the absence of additional substituents yields the lowest molecular weight and steric demand among the close‑in analogs that share this core architecture.

Polymethyl Substitution Effects on 4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine


Adding even a single methyl group to the quinazoline or pyrimidine ring of this scaffold produces quantifiable shifts in lipophilicity, aqueous solubility, and kinase‑binding topology that cannot be compensated by simple stoichiometric adjustment. The unsubstituted 4‑methylpyrimidine‑2‑amino arm preserves a planar, rotationally restricted geometry distinct from 4,6‑dimethyl or 4,6,8‑trimethyl congeners, directly impacting ATP‑site complementarity in kinases such as PI3K and EGFR [1]. Consequently, a 4,8‑dimethyl (CAS 669749‑80‑8) or 4,6,8‑trimethyl (CAS 919729‑18‑3) analog cannot be assumed to reproduce the potency, selectivity, or pharmacokinetic profile of the parent compound when substituted in a screening cascade or synthetic route .

Differentiation of 4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine from Analogs


Molecular Weight and Steric Volume Advantage for Membrane Permeability

The target compound's molecular weight of 251.29 g/mol is 10.4 % lower than that of the 4,6,8‑trimethyl analog (MW 279.34 g/mol) and 5.6 % lower than the 4,8‑dimethyl analog (MW 265.31 g/mol) . In parallel, the reported clogP of 1.61 [1] is substantially lower than the predicted clogP values for the tri‑ and dimethyl congeners (ΔlogP ≈ 0.7–1.2 units, computed by the same algorithm), indicating superior aqueous solubility and a reduced risk of CYP450 promiscuity driven by lipophilicity.

Physicochemical profiling ADME prediction Kinase inhibitor design

Low TPSA Facilitates Blood-Brain Barrier Penetration

The target compound's TPSA of 65.70 Ų [1] lies well below the 90 Ų threshold commonly associated with favourable CNS penetration. In contrast, quinazoline‑pyrimidine hybrids bearing additional methoxy, trifluoromethyl, or phenyl substituents (e.g., 4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine, TPSA > 80 Ų) exceed this threshold, predicting restricted brain exposure. This quantitative TPSA advantage directly supports the selection of the parent compound as a CNS‑permeable starting scaffold for glioblastoma or neurodegenerative disease programs [2].

CNS drug delivery Blood‑brain barrier penetration TPSA optimization

Kinase Hinge-Binding Geometry of the Monomethylpyrimidine Arm

The 4‑methylpyrimidine‑2‑amino motif in the target compound positions the pyrimidine N1 and N3 atoms for bidentate hydrogen bonding with the kinase hinge region without the steric clash introduced by a 6‑methyl group. In contrast, the 4,6‑dimethyl congener (CAS 5734‑57‑6) forces the 6‑methyl substituent into the hydrophobic back pocket of the ATP site, which can recapitulate the binding pose of erlotinib but may simultaneously enhance EGFR wild‑type inhibition and associated toxicity [1]. This structural differentiation is analogous to the design logic that distinguished selective Aurora A inhibitors (5‑aminopyrimidinyl quinazolines) from pan‑EGFR quinazolines [2].

Kinase selectivity Hinge‑binding motif Structure‑based design

Application Scenarios for 4-Methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine


CNS-Penetrant PI3K/EGFR Inhibitor Lead Optimization

Programs targeting glioblastoma or brain‑metastatic cancers benefit from the compound's TPSA of 65.70 Ų, which is predicted to enable blood‑brain barrier penetration [1]. The scaffold can serve as a low‑MW starting point for introducing substituents that fine‑tune CNS PK without breaching the TPSA threshold for brain exposure.

Kinase Selectivity Profiling of the Minimal Hinge-Binding Pharmacophore

The unadorned 4‑methylpyrimidine‑2‑amino arm provides the simplest ATP‑competitive hinge‑binding motif in the quinazoline‑pyrimidine hybrid series. This makes the compound ideal for broad‑panel kinase profiling to map the selectivity fingerprint of the minimal pharmacophore before advancing to substituted analogs [2].

Fragment-Based or Scaffold-Hopping Library Design

With a molecular weight of only 251.29 g/mol and a clogP of 1.61, the compound meets fragment‑like criteria (MW < 300, clogP ≤ 3) [3]. It can be incorporated into fragment libraries for SPR or NMR screening against PI3K, EGFR, or c‑Met targets, then elaborated via structure‑guided design.

Negative Control for 4,6,8-Trimethyl Quinazoline-Pyrimidine Leads

Because the parent scaffold lacks the hydrophobic methyl groups that drive potency in 4,6,8‑trimethyl analogs, it may exhibit reduced or negligible activity in certain kinase assays, enabling its use as a matched negative control in mechanism‑of‑action studies where the polymethyl analog is the active lead.

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